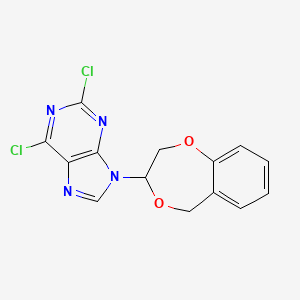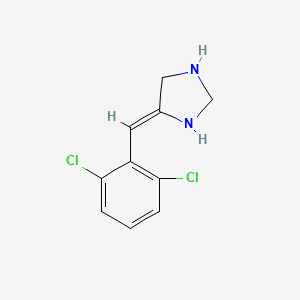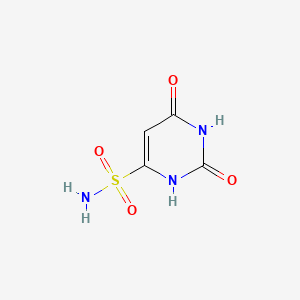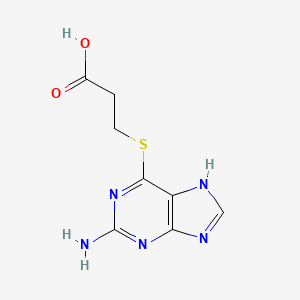
N-(3-Chlorophenyl)-N'-(3-(2-methylpropoxy)-2-(1-pyrrolinyl)propyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-3-(3-isobutoxy-2-(pyrrolidin-1-yl)propyl)urea is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, an isobutoxy group, and a pyrrolidinyl group attached to a urea backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(3-isobutoxy-2-(pyrrolidin-1-yl)propyl)urea typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.
Introduction of the Isobutoxy Group: This can be achieved through an etherification reaction, where an alcohol reacts with an appropriate leaving group.
Attachment of the Pyrrolidinyl Group: This step involves the formation of a carbon-nitrogen bond, often through nucleophilic substitution.
Formation of the Urea Backbone: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chlorophenyl)-3-(3-isobutoxy-2-(pyrrolidin-1-yl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorophenyl)-3-(3-isobutoxy-2-(pyrrolidin-1-yl)propyl)urea would depend on its specific interactions with biological targets. This could involve binding to proteins, enzymes, or receptors, leading to modulation of their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chlorophenyl)-3-(3-methoxy-2-(pyrrolidin-1-yl)propyl)urea: Similar structure but with a methoxy group instead of an isobutoxy group.
1-(3-Chlorophenyl)-3-(3-ethoxy-2-(pyrrolidin-1-yl)propyl)urea: Similar structure but with an ethoxy group instead of an isobutoxy group.
Uniqueness
1-(3-Chlorophenyl)-3-(3-isobutoxy-2-(pyrrolidin-1-yl)propyl)urea is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the isobutoxy group, in particular, may impart distinct properties compared to its analogs.
Propiedades
Número CAS |
86398-88-1 |
|---|---|
Fórmula molecular |
C18H28ClN3O2 |
Peso molecular |
353.9 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-3-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]urea |
InChI |
InChI=1S/C18H28ClN3O2/c1-14(2)12-24-13-17(22-8-3-4-9-22)11-20-18(23)21-16-7-5-6-15(19)10-16/h5-7,10,14,17H,3-4,8-9,11-13H2,1-2H3,(H2,20,21,23) |
Clave InChI |
PMFRZMAWMDQLEY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COCC(CNC(=O)NC1=CC(=CC=C1)Cl)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


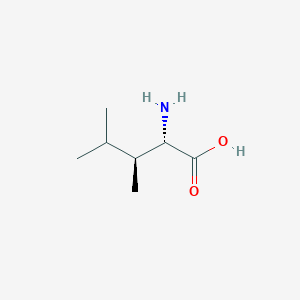
![2-(4-Acetamidophenyl)-N-[6-amino-1-butyl-3-(3-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B12919752.png)
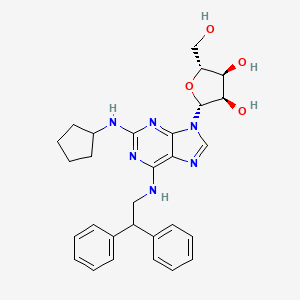


![3-(1h,5h-Pyrido[3,2,1-ij]quinolin-3-ylmethyl)-2,3,4a,8a-tetrahydro-4h-chromen-4-one](/img/structure/B12919763.png)
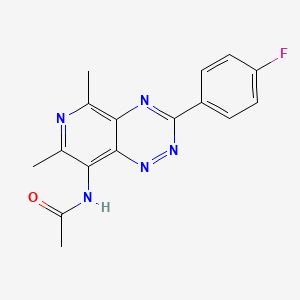
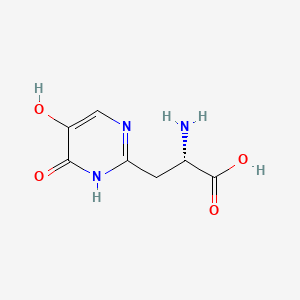
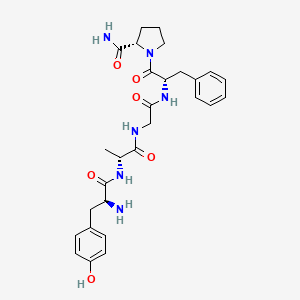
![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-, (3R)-](/img/structure/B12919797.png)
